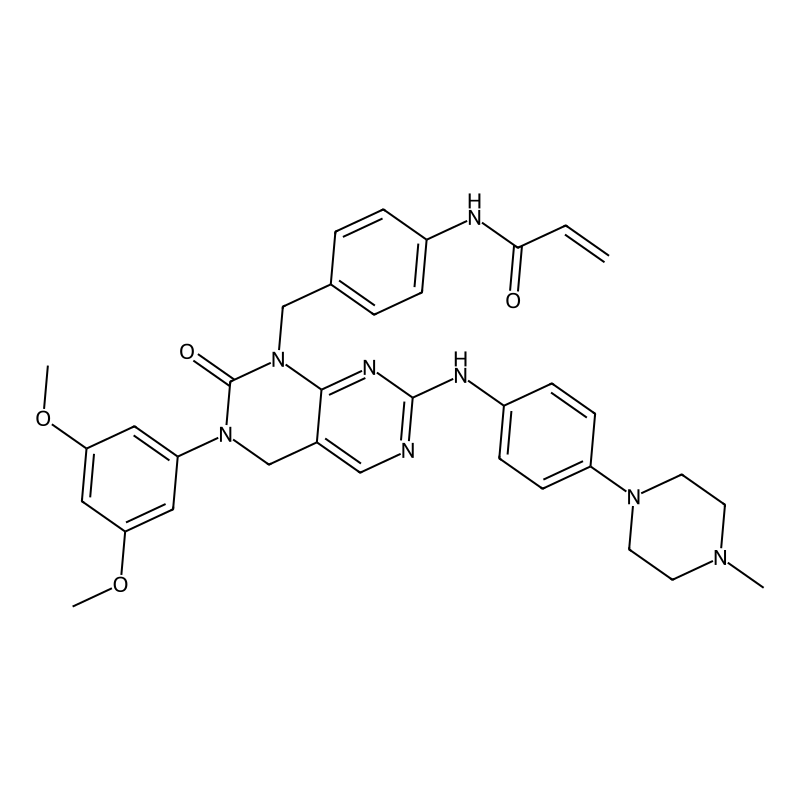

FIIN-2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Biochemical and Cellular Data

The table below summarizes the key quantitative data for FIIN-2, which illustrates its potency and functional activity.

| Parameter | Description / Value |

|---|---|

| Primary Mechanism | Irreversible, covalent pan-FGFR inhibitor; binds cysteine in P-loop (e.g., FGFR2 Cys491) [1]. |

| Key Structural Feature | Acrylamide warhead for covalent binding; "DFG-out" binding mode avoids steric clash with gatekeeper mutations [2] [3]. |

| Biochemical IC₅₀ | FGFR1: 3.09 nM [4], FGFR2: 4.3 nM [4], FGFR3: 27 nM [4], FGFR4: 45.3 nM [4] |

| Cellular EC₅₀ (Proliferation) | Low nanomolar range in FGFR1-4 Ba/F3 cells [4] [5]; effective against FGFR2 V564M gatekeeper mutant (EC₅₀ = 58 nM) [5] [3]. |

| Other Kinase Targets | Moderately inhibits EGFR (IC₅₀ ~204 nM) [5], SRC, and YES [6]. Novel target AMPKα1 identified via chemoproteomics [6]. |

| In Vivo Activity | Induces developmental defects in zebrafish FGFR model [4]; inhibits tumor growth in mouse xenograft models [1]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments using this compound, which you can adapt for your research.

1. Cell Proliferation and Viability Assay This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

- Cell Lines: Commonly used include NCI-H2077, NCI-H1581, A549 (lung adenocarcinoma), and Ba/F3 cells engineered to express wild-type or mutant FGFRs [4] [5] [1].

- Procedure:

- Plate cells in 96-well plates at a density of 1,500–3,000 cells per well.

- After 24 hours, treat cells with a dose range of this compound.

- Incubate for 72–96 hours.

- Assess cell viability using Cell-Titer-Glo or CCK-8 reagents to measure ATP levels or dehydrogenase activity, respectively.

- Calculate EC₅₀ values using software such as GraphPad Prism [4] [1].

2. Analysis of FGFR Signaling Inhibition This method evaluates the direct target engagement and downstream effects of this compound on FGFR signaling pathways.

- Procedure:

- Treat cells (e.g., Hep3B, A549) with this compound at various concentrations for a predetermined time (e.g., 2–24 hours).

- Lyse cells and extract proteins.

- Analyze lysates by western blotting using specific antibodies.

- Key antibodies include:

- Phospho-FGFR

- Phospho-FRS2α

- Phospho-ERK1/2

- Phospho-AKT

- Total forms of these proteins and a loading control (e.g., GAPDH or β-actin)[ccitation:3] [1].

3. In Vivo Formulation and Dosing For animal studies, this compound requires specific formulations for in vivo administration.

- Formulation 1 (for clear solution):

- 5% DMSO

- 40% PEG300

- 5% Tween-80

- 50% ddH₂O [4]

- Formulation 2 (for suspension):

- Prepare a homogeneous suspension in 0.5% CMC-Na [4].

- Dosing: The typical dosing regimen in mouse xenograft models is 10-20 mg/kg, administered via intraperitoneal injection daily [1].

This compound Signaling Pathway and Molecular Mechanisms

This compound primarily exerts its effects by covalently inhibiting FGFRs, which modulates several downstream signaling pathways and cellular processes. The following diagram maps these core mechanisms:

This compound's primary action is covalent FGFR inhibition, overcoming resistance and downregulating oncogenic pathways. A novel off-target interaction with AMPKα1 induces protective autophagy [6] [2] [1].

Emerging Research and Therapeutic Potential

Recent studies have provided deeper insights into this compound's complex mechanisms and potential therapeutic applications:

- Novel Target Engagement: A 2025 chemoproteomic study identified AMPKα1 as a novel off-target of this compound, with Cys185 as the covalent binding site. This interaction induces autophagy, which can influence the compound's overall anti-tumor activity [6].

- Combination Therapy Strategy: Research in lung adenocarcinoma models demonstrates that this compound induces protective autophagy as a resistance mechanism. Combining this compound with autophagy inhibitors like chloroquine (CQ) or 3-Methyladenine (3-MA) significantly potentiated its cytotoxicity, suggesting a viable combination therapy strategy [1].

- Tool for Chemical Biology: this compound has been used as a scaffold to develop activity-based probes (ABPs), such as probe FP1. These tools allow for selective labeling, monitoring, and profiling of FGFRs and their mutants in live cells, aiding in fundamental research and drug discovery [7].

References

- 1. Inhibition of autophagy potentiates the cytotoxicity of ... [nature.com]

- 2. Development of covalent inhibitors that can ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. This compound | FGFR Inhibitor [medchemexpress.com]

- 6. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of the activity- ... [sciencedirect.com]

Mechanism of Action & Signaling Pathways

FIIN-2 forms a covalent bond with a conserved cysteine residue in the P-loop of FGFR1-4, leading to sustained inhibition. Beyond primary FGFR targeting, integrative multi-omics approaches have mapped its broader impact on cellular signaling.

This compound's primary mechanism involves covalent binding to FGFRs, inhibiting downstream survival signals. Off-target binding to AMPKα1 induces autophagy, while binding to SRC may contribute to side effects [1] [2] [3].

Experimental Applications & Protocols

This compound has been utilized across various cancer research contexts, from biochemical assays to complex culture models, providing insights into its efficacy and potential therapeutic limitations.

In Vitro Cell-Based Assays

The table below outlines key experimental findings and conditions from recent studies.

| Cancer Type | Cell Lines/Models Used | Treatment Concentration | Key Findings & Readouts |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Hep3B, Huh7 [1] | 1 µM (RNA-seq); Varying for viability [1] [4] | Inhibited FGFR downstream signaling (p-MAPK, p-AKT); suppressed cell proliferation; induced autophagy via AMPKα1 [1]. |

| Prostate Cancer (CRPC) | LNCaP, VCaP, CWR-R1 [2] | Not specified in snippets | Effective in mono-cultures; efficacy reduced in co-culture with Cancer-Associated Fibroblasts (CAFs), modeling tumor microenvironment resistance [2]. |

| Gastric Cancer | NCI-N87, HGC-27, others [5] | Not specified in snippets | Promoted cancer cell apoptosis by blocking BAG2/CHIP interaction, inhibiting apoptosome assembly (independent of primary FGFR inhibition) [5]. |

| Broad Panel | NCI-H2077, Kato III, RT112, others [6] | 1.0 µM for 96h (viability) [6] | Inhibited proliferation in cell lines with FGFR dependencies and gatekeeper mutations (EC50 in nanomolar range) [6]. |

Key Technical Considerations for Experiments

- Viability/Proliferation Assays: Cell-Titer-Glo is a common endpoint, with treatments often lasting 96 hours [6].

- Mechanism Validation: Western blotting is crucial for confirming target engagement by assessing reduction in p-FRS2α, p-ERK1/2, and p-AKT [1] [2].

- Advanced Modeling: For physiologically relevant results, consider using 3D co-culture models with CAFs, as they significantly impact treatment response and mimic in vivo resistance mechanisms [2].

A Researcher's Checklist

- Confirm Target Dependency: Prior to using this compound, verify FGFR expression or relevant alterations (mutations, fusions) in your model system [7].

- Account for the Microenvironment: Be aware that CAFs and other stromal components can confer resistance to this compound; plan co-culture experiments if relevant to your research question [2].

- Mind the Off-Targets: Interpret results considering potential AMPKα1-mediated autophagy and SRC inhibition, which may contribute to both efficacy and toxicity [1] [3].

- Use Appropriate Controls: For covalent inhibitors, include controls with a non-covalent inhibitor and/or use a cysteine-to-alanine mutant of the target to confirm covalent mechanism [3].

References

- 1. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the cancer cells and cancer‐associated ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the potency and selectivity of covalent... [nature.com]

- 4. GEO Accession viewer [ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the BAG /CHIP axis promotes gastric cancer... [frontiersin.org]

- 6. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. A diverse landscape of FGFR alterations and co-mutations ... [nature.com]

FIIN-2 Covalent Binding Mechanism

The core mechanism of FIIN-2 involves forming an irreversible covalent bond with a specific cysteine residue in the FGFR kinase domain. The table below details the target cysteine across different FGFR members and the structural consequence of this binding.

| FGFR Member | Target Cysteine Residue | Structural Consequence |

|---|---|---|

| FGFR1-4 | Analogous to Cys477 in FGFR4 (P-loop) [1] [2] | "DFG-out" conformation [3]; avoids steric clash with gatekeeper mutations [1]. |

| FGFR4 | Cys477 (P-loop) [1] [4] [5] | Covalent bond with acrylamide warhead; confirmed by FGFR4/FIIN-2 co-crystal structure (PDB ID: 4QQC) [3] [2]. |

The diagram below illustrates the binding mode of this compound to FGFR4.

This compound covalent binding to Cys477 on FGFR4 P-loop.

Target Engagement and Selectivity Profile

While designed for FGFRs, comprehensive profiling reveals this compound's interactions with other kinases. The table below summarizes its key targets and the nature of its engagement.

| Kinase Target | Type of Engagement | Reported Potency (IC₅₀ or EC₅₀) | Notes / Experimental Context |

|---|---|---|---|

| FGFR1-4 (WT) | On-target, Covalent [1] | EC₅₀: 1-93 nM (cell proliferation) [3] | Primary intended targets. |

| FGFR Gatekeeper Mutants | On-target, Covalent [3] | EC₅₀: ~58 nM (FGFR2 V564M) [3] | Overcomes common resistance mutation. |

| SRC | Off-target, Covalent [1] [2] | IC₅₀: 330 nM (kinase assay) [2] | Binds to analogous P-loop cysteine (Cys277). |

| YES | Off-target, Covalent [1] [2] | IC₅₀: 365 nM (kinase assay) [2] | Binds to analogous P-loop cysteine. |

| EGFR | Off-target, Covalent [1] [3] | Not quantified in results | Engagement confirmed via chemoproteomics [1]. |

| AMPKα1 | Off-target, Covalent [1] | Not quantified in results | Novel target identified via multi-omics; binds to Cys185 [1]. |

Experimental Protocols for Validation

To conclusively demonstrate this compound's covalent binding and cellular effects, researchers employ a suite of techniques.

Chemoproteomic Profiling for Target Identification

This methodology comprehensively identifies direct protein targets in a cellular context [1] [6].

- Probe Design & Synthesis: A functional chemical probe (FP) is synthesized by appending a terminal alkyne tag to the this compound structure. This tag does not significantly alter its biological activity [1] [6].

- Cell Treatment & Lysis: Live HCC cells (e.g., Hep3B) are treated with the FP probe, DMSO (vehicle control), or pre-treated with this compound followed by FP (competitive group). Cells are then lysed [1].

- Click Chemistry Reaction: The lysate is reacted with biotin-azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), attaching a biotin tag to proteins bound by the probe [1].

- Streptavidin Enrichment & LC-MS/MS: Biotinylated proteins are purified using streptavidin beads, digested with trypsin, and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Proteins significantly enriched in the FP group compared to controls are identified as high-confidence targets [1].

The experimental workflow for chemoproteomic profiling is as follows.

Activity-based protein profiling workflow for this compound.

X-ray Crystallography for Structural Insights

- Protein Crystallization: The kinase domain of FGFR4 is expressed, purified, and co-crystallized with this compound [3] [2].

- Data Collection & Structure Determination: X-ray diffraction data are collected. The resulting electron density map unambiguously reveals this compound bound in the ATP-pocket, with its acrylamide warhead forming a covalent bond with the sulfur atom of Cys477, confirming the "DFG-out" binding mode [3].

Functional Cellular Assays

- Cell Viability/Proliferation Assays: Cells dependent on FGFR signaling are treated with increasing this compound concentrations. Viability is measured after 72-96 hours using assays like ATP-quantification (CellTiter-Glo) to generate EC₅₀ values [3].

- Immunoblotting (Western Blotting): Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-FGFR, phospho-MAPK, and phospho-AKT to confirm pathway inhibition [1].

Broader Implications in Drug Discovery

This compound is a foundational compound in covalent kinase inhibitor development.

- Overcoming Resistance: Its design specifically addresses the clinical challenge of gatekeeper mutations (e.g., FGFR1 V561M, FGFR4 V550L), a common resistance mechanism to first-generation inhibitors [3].

- Inspiring Next-Generation Inhibitors: The unique covalent binding mode of this compound has inspired highly selective FGFR4 inhibitors and innovative dual-warhead inhibitors like CXF-009, which targets both Cys477 and Cys552 on FGFR4 to potentially overcome single-cysteine mutations [4] [5].

References

- 1. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the potency and selectivity of ... [nature.com]

- 3. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of selective ... [sciencedirect.com]

- 5. Structure-based design of a dual-warhead covalent ... [nature.com]

- 6. Design, synthesis and biological evaluation of the activity- ... [sciencedirect.com]

Molecular Structure and Binding Mechanism

The core structure of FIIN-2 is based on a pyrimido[4,5-d]pyrimidinone scaffold [1]. Unlike its predecessor FIIN-1, it lacks two chlorine atoms, which likely reduces steric hindrance with larger gatekeeper mutant residues [1]. Its key structural features and binding mode are summarized below.

| Structural Feature | Role in Binding and Activity |

|---|---|

| Pyrimido[4,5-d]pyrimidinone core | Serves as the central scaffold for inhibitor binding [1]. |

| 4-(4-methylpiperazin-1-yl)aniline group | Acts as a strong hinge binder, compensating for potency lost from structural changes [1]. |

| Acrylamide "warhead" | Forms an irreversible covalent bond with a conserved cysteine in the FGFR P-loop (Cys477 in FGFR4) [2] [3]. |

| "DFG-out" conformation | Binding mode that avoids steric clashes with the larger methionine gatekeeper residue, crucial for inhibiting mutant forms [1] [2]. |

The covalent bond formation between this compound's acrylamide group and the P-loop cysteine is central to its mechanism. This bond is irreversible, leading to prolonged inhibition that can only be reversed by the synthesis of new FGFR protein [4]. The dot code below illustrates the signaling pathway affected by this binding.

The signaling pathway shows how this compound inhibits FGFR to suppress downstream proliferation signals and induce autophagy.

Potency and Selectivity Profile

This compound demonstrates potent, nanomolar-range inhibition across all four FGFR subtypes and retains significant activity against gatekeeper mutants that confer resistance to first-generation inhibitors [5] [1].

| Kinase Target | IC₅₀ or EC₅₀ (nM) | Experimental Context & Notes |

|---|---|---|

| FGFR1 | IC₅₀: 3.1 - 6.4 nM | Cell-free biochemical assay [6] [7]. |

| FGFR2 | IC₅₀: 2.9 - 4.3 nM | Cell-free biochemical assay [6] [7]. |

| FGFR3 | IC₅₀: 27 - 6.7 nM | Cell-free biochemical assay [6] [7]. |

| FGFR4 | IC₅₀: 21 - 45 nM | Cell-free biochemical assay [6] [7]. |

| FGFR2 V564F Gatekeeper Mutant | EC₅₀: 58 - 276 nM | Antiproliferative activity in Ba/F3 cells [1] [6]. |

| SRC | IC₅₀: ~330 nM | Off-target activity due to shared P-loop cysteine [3] [7]. |

| YES | IC₅₀: ~365 nM | Off-target activity due to shared P-loop cysteine [3] [7]. |

| AMPKα1 | N/A | Novel off-target identified via chemoproteomics; binding to Cys185 induces autophagy [2]. |

Key Experimental Protocols for Characterizing this compound

To reliably assess the activity and mechanisms of this compound, several standardized experimental approaches are used.

Cell Viability and Proliferation Assay

This protocol measures the compound's ability to inhibit the growth of cancer cells dependent on FGFR signaling.

- Cell Lines: Ba/F3 cells engineered to express wild-type or mutant FGFRs; various cancer cell lines (e.g., Hep3B, A549, A549/DDP) [1] [2] [4].

- Procedure: Plate cells and allow to adhere. Treat with a dose range of this compound (e.g., 0-1.0 µM) for a sustained period (72-96 hours). Quantify cell viability using a method like the Cell-Titer-Glo luminescent assay [1] [8].

- Output: EC₅₀ value, the concentration that inhibits 50% of cell proliferation.

In Vitro Kinase Activity Assay

This assay directly measures the inhibition of the FGFR kinase enzyme itself.

- Procedure: Use purified kinase domain of FGFR (wild-type or mutant). Incubate the kinase with this compound and ATP/substrate. Measure residual kinase activity using a detection method like TR-FRET [8].

- Output: IC₅₀ value, the concentration that inhibits 50% of kinase activity [7].

Chemoproteomic Profiling for Target Identification

This method identifies both intended (on-target) and unintended (off-target) binding partners of this compound across the proteome.

- Probe Design: Synthesize an alkyne-tagged this compound probe (FP) that retains biological activity [2].

- Procedure:

- Treat live cells (e.g., Hep3B) with the this compound probe.

- Lyse cells and perform a "click chemistry" reaction (CuAAC) to attach a biotin tag to the probe-bound proteins.

- Enrich biotin-tagged proteins with streptavidin beads.

- Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

- Output: A list of protein targets covalently bound by this compound.

The dot code below visualizes this chemoproteomic workflow.

The experimental workflow for chemoproteomic profiling identifies this compound's protein targets.

Assessing Autophagy Induction

This compound can induce protective autophagy in cancer cells, which can be measured to understand its full biological effect.

- Key Markers: Monitor conversion of LC3-I to LC3-II (increased LC3-II indicates autophagy) and degradation of p62 [4].

- Pathway Analysis: this compound inhibits the PI3K/AKT/mTOR pathway, a key regulator of autophagy. Detect changes in phosphorylation of AKT and mTOR by western blot [4].

- Functional Assay: Combine this compound with autophagy inhibitors (e.g., Chloroquine or 3-MA). Enhanced cytotoxicity confirms the presence of protective autophagy [4].

Key Implications for Drug Development

- Overcoming Resistance: The primary therapeutic value of this compound lies in its ability to potently inhibit FGFR gatekeeper mutants, a major clinical resistance mechanism to earlier inhibitors like BGJ398 and AZD4547 [5] [1].

- Selectivity Considerations: While designed for FGFRs, this compound shows clinically relevant off-target activity against kinases with a similarly positioned P-loop cysteine, such as SRC and YES, and a novel off-target, AMPKα1 [2] [3] [7]. This informs potential side effects and provides a rationale for developing more selective analogs.

- Therapeutic Combinations: The discovery that this compound induces protective autophagy in cancer cells like lung adenocarcinoma suggests that its cytotoxic effects could be significantly enhanced by co-administration with autophagy inhibitors [4].

References

- 1. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]

- 2. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the potency and selectivity of ... [nature.com]

- 4. Inhibition of autophagy potentiates the cytotoxicity of ... [nature.com]

- 5. Development of covalent inhibitors that can ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | FGFR Inhibitor [medchemexpress.com]

- 7. Structural insights into the potency and selectivity of covalent ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

FIIN-2 Probe Design and Characterization

The FIIN-2 chemical probe was designed to address challenges associated with Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors, such as unquantifiable target engagement and undefined off-target effects [1]. The probe, designated FP1, was developed based on the this compound inhibitor scaffold.

| Feature | Description |

|---|---|

| Parent Compound | This compound (irreversible covalent pan-FGFR inhibitor) [1] [2] |

| Probe Name | FP1 [1] |

| Core Design Strategy | Activity-Based Probe (ABP) derived from this compound [1] |

| Key Functionality | Incorporates a tag for labeling and visualization (e.g., via click chemistry) [1] |

| Primary Application | Target identification, engagement quantification, and off-target profiling of FGFR covalent inhibitors [1] |

The probe FP1 was reported to have inhibitory potency comparable to the original this compound compound. It enables precise labeling and visualization of both wild-type and mutant FGFR1-4 in vitro and in situ [1].

Experimental Workflows and Applications

The power of the this compound probe is demonstrated through integrated multi-omics approaches. The table below summarizes the key methodologies cited in the research.

| Method / Assay | Key Objective / Finding |

|---|---|

| Activity-Based Protein Profiling (ABPP) | Identified spectrum of this compound targets (e.g., in MDA-MB-453 cells); mapped on- and off-target activities [1]. |

| Integrative Multi-Omics Analysis | Elucidated full spectrum of target proteins, signaling pathways, and downstream effectors in hepatocellular carcinoma (HCC) models [2]. This included chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses. |

| Target Engagement Assay (Live Cells) | Confirmed direct binding and selectivity of probe to intended target in a cellular environment [3]. |

| Click Chemistry | Facilitated the attachment of visualization tags (e.g., fluorophores) to the probe after it has bound to its targets [1]. |

The following diagram illustrates the general workflow for developing and applying a chemical probe like FP1, from design to target validation.

> High-level workflow for developing a chemical probe from initial design to final target validation.

A Framework for Covalent Probe Design

The design of this compound's probe, FP1, follows established principles for high-quality chemical probes [4] [3]. The process must account for multiple structural states during covalent binding, as shown in the following mechanism overview.

> Key states in the covalent ligation process, from initial binding to the final product.

For a probe to be considered high-quality, it should meet specific criteria [3]:

- High Affinity: Biochemical potency < 100 nM.

- Good Cellular Potency: Cellular activity < 1 µM.

- Excellent Selectivity: >30-fold selectivity over closely related proteins.

- Demonstrated Target Engagement: Direct measurement of binding in live cells.

References

- 1. , synthesis and biological evaluation of the activity-based... Design [pubmed.ncbi.nlm.nih.gov]

- 2. GSE288949 - Effect of fiin on gene expression of... - OmicsDI 2 [omicsdi.org]

- 3. Advancing Biomedical Research with Quality Chemical ... [promega.com]

- 4. Structure-based rational design of covalent probes [nature.com]

Comprehensive Technical Analysis: FIIN-2 Covalent Binding to AMPKα1 and Its Therapeutic Implications

Introduction: FIIN-2 as a Covalent Pan-FGFR Inhibitor and Its Novel AMPKα1 Binding

Fibroblast growth factor receptor (FGFR) inhibitors represent a promising class of targeted therapeutics in oncology, with this compound standing out as the first irreversible covalent pan-FGFR inhibitor capable of overcoming resistance due to gatekeeper mutations. Recent research has revealed that this compound's activity extends beyond its intended FGFR targets, with the unexpected discovery of AMPKα1 as a novel off-target interaction. This comprehensive technical analysis examines the molecular mechanism, functional consequences, and experimental approaches for characterizing the this compound-AMPKα1 interaction, providing critical insights for researchers and drug development professionals working with covalent kinase inhibitors.

The significance of this finding lies in both its therapeutic implications and methodological innovations. The identification of AMPKα1 binding reveals previously unknown dimensions of this compound's mechanism of action, potentially contributing to its antitumor effects through activation of autophagy pathways. Furthermore, the integrative multi-omics approach employed to characterize this interaction establishes a valuable framework for the systematic evaluation of covalent kinase inhibitors, addressing the critical challenge of off-target effects that often hamper clinical development. This analysis synthesizes key structural, functional, and methodological insights to guide future inhibitor optimization and therapeutic applications.

Molecular Mechanism of this compound Binding to AMPKα1

Covalent Binding Specificity and Structural Insights

The interaction between this compound and AMPKα1 occurs through a covalent modification at a specific residue within the AMPKα1 structure. Through comprehensive chemoproteomic profiling and validation experiments, researchers identified Cys185 as the precise covalent binding site for this compound on AMPKα1 [1]. This cysteine residue serves as the nucleophile that attacks the reactive acrylamide group (the "warhead") of this compound, forming an irreversible covalent bond that permanently modifies AMPKα1's activity.

The structural context of this interaction reveals important insights into its functional consequences. Cys185 is located within a structurally significant region of AMPKα1, though not within the canonical activation loop (which contains Thr172, the primary regulatory phosphorylation site). This distinct binding location suggests that this compound's binding may influence AMPKα1 activity through allosteric mechanisms or by stabilizing specific conformational states rather than directly mimicking ATP-competitive inhibition. The formation of this covalent complex was found to directly activate AMPKα1, subsequently inducing autophagy in hepatocellular carcinoma (HCC) cells—a significant finding that expands our understanding of this compound's polypharmacology [1].

Functional Domains of AMPKα1 and Their Relevance

AMPKα1 contains several functionally critical domains that regulate its catalytic activity and stability. Research has identified an autoinhibitory sequence between residues 313 and 392 in the C-terminal region that maintains the kinase in a low-activity state under normal conditions [2]. Truncation mutants reveal that removal of this domain (as in α1(1-312)) results in a constitutively active enzyme that remains dependent on Thr172 phosphorylation but becomes independent of AMP allosteric activation [2]. Although this compound binds at Cys185, which is N-terminal to this autoinhibitory domain, its covalent modification may potentially influence the conformational equilibrium between active and inactive states.

The heterotrimeric nature of AMPK complexes introduces additional complexity to this compound's effects. AMPK exists as a heterotrimer consisting of a catalytic α subunit (with α1 and α2 isoforms) and regulatory β and γ subunits [3] [4]. The γ subunit contains the AMP-binding sites that mediate allosteric activation in response to increasing AMP/ATP ratios, while the β subunit facilitates glycogen binding [4]. Although this compound specifically targets the α1 catalytic subunit, its binding may influence intersubunit interactions or allosteric communication within the holocomplex, potentially explaining the observed activation phenotype.

Table 1: Key Functional Domains of AMPKα1 and Their Characteristics

| Domain/Region | Residue Range | Functional Role | Relevance to this compound Binding |

|---|---|---|---|

| Kinase Domain | 1-312 | Catalytic core containing ATP-binding site | Contains Cys185 binding site |

| Autoinhibitory Domain | 313-392 | Suppresses kinase activity; regulates turnover | May be conformationally influenced by this compound binding |

| C-terminal Tail | 393-548 | Mediates interaction with β/γ subunits | Not directly involved in this compound binding |

| Activation Loop | ~T172 | Phosphorylation site essential for activity | Not directly modified but may be influenced |

Experimental Approaches for Characterizing this compound-AMPKα1 Interaction

Chemical Proteomics and Probe Design

The discovery of AMPKα1 as a this compound target relied on sophisticated chemical proteomic strategies, primarily activity-based protein profiling (ABPP) [1]. This approach required the design and synthesis of a functional chemical probe (FP) derived from this compound by appending a terminal alkyne group to the covalent inhibitor structure. Importantly, this modification preserved the biological activity of the parent compound, as demonstrated through cell viability assays and assessment of FGFR signaling pathway inhibition [1]. The alkyne tag serves as a "handle" for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a classic "click chemistry" reaction—enabling either visualization with rhodamine-azide or enrichment with biotin-azide for mass spectrometric analysis.

The experimental workflow for target identification involved several critical steps. First, HCC cells (Hep3B) were treated with either DMSO (control), the this compound probe (FP) alone, or FP following pretreatment with native this compound for competitive experiments [1]. Following cell lysis, proteins labeled by FP were conjugated to biotin azide, captured using streptavidin beads, and identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach identified 422 potential this compound target proteins in Hep3B cells based on stringent criteria (fold change >2, p < 0.05), with AMPKα1 emerging as a previously unrecognized target [1].

Table 2: Key Experimental Techniques for Characterizing this compound-AMPKα1 Interaction

| Technique | Application | Key Findings |

|---|---|---|

| Chemical Proteomics (ABPP) | Proteome-wide target identification | Identified 422 potential this compound targets including AMPKα1 |

| Phosphoproteomics | Mapping signaling pathway alterations | Revealed AMPK-mediated autophagy activation |

| Competitive ABPP | Specificity assessment | Confirmed AMPKα1 as a direct this compound target |

| Site-directed Mutagenesis | Binding site validation | Identified Cys185 as covalent binding site |

| Multi-omics Integration | Comprehensive mechanism elucidation | Constructed this compound action network in HCC |

Integrative Multi-Omics Strategy

The characterization of this compound's molecular mechanisms extended beyond chemical proteomics to include integrative multi-omics analyses encompassing phosphoproteomics, transcriptomics, and proteomics [1]. This comprehensive approach enabled researchers to construct a complete action network for this compound in hepatocellular carcinoma, connecting direct target engagement to downstream functional consequences. The phosphoproteomic analyses were particularly valuable for elucidating AMPKα1 activation and its downstream effects on autophagy pathways, while transcriptomic and proteomic profiling revealed the broader cellular response to this compound treatment.

The experimental workflow diagram below illustrates the comprehensive multi-omics approach used to characterize this compound's mechanism of action:

Figure 1: Multi-omics workflow for comprehensive characterization of this compound mechanisms

Biological Consequences and Therapeutic Implications

AMPK Signaling Pathway Activation

The covalent binding of this compound to AMPKα1 at Cys185 results in kinase activation rather than inhibition, triggering downstream signaling cascades typically associated with energy stress responses. AMPK serves as a master regulator of cellular energy homeostasis, responding to stresses that deplete cellular ATP supplies such as low glucose, hypoxia, ischemia, and heat shock [3]. Once activated, AMPK phosphorylates numerous substrates to promote ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes.

The canonical AMPK activation mechanism involves phosphorylation at Thr172 within the activation loop of the α subunit, primarily by the upstream kinase LKB1, with additional regulation by CAMKK2 in response to calcium signaling [3] [4]. AMP binding to the γ subunit allosterically activates the complex and protects against dephosphorylation, enhancing kinase activity. While this compound binds at Cys185 rather than directly at the activation loop, its covalent modification appears to stabilize an active conformation or facilitate Thr172 phosphorylation, resulting in similar functional outcomes. Activated AMPK then modulates diverse cellular processes including fatty acid oxidation, autophagy, glucose uptake, and protein synthesis through both direct phosphorylation of metabolic enzymes and transcriptional regulation [3].

Induction of Autophagy and Anti-Tumor Effects

The activation of AMPKα1 by this compound triggers autophagy induction in hepatocellular carcinoma cells, representing a significant component of its anti-tumor activity [1]. This finding aligns with AMPK's established role in regulating cellular metabolism under energy stress conditions. AMPK activation positively regulates autophagy through multiple mechanisms, including direct phosphorylation of ULK1 (a key initiator of autophagy) and inhibition of mTORC1—a potent suppressor of autophagy [3] [4]. The mTOR inhibition occurs either through AMPK phosphorylation of the mTOR partner raptor or via phosphorylation of the tumor suppressor TSC2, a negative regulator of mTOR [5].

The functional significance of AMPKα1-mediated autophagy in response to this compound treatment likely involves metabolic adaptation that influences tumor cell survival and proliferation. While autophagy can serve as a temporary survival mechanism under stress conditions, sustained activation may contribute to anti-tumor effects, particularly in the context of concurrent FGFR inhibition. This polypharmacological approach—simultaneously targeting oncogenic FGFR signaling while activating metabolic checkpoints through AMPK—may enhance therapeutic efficacy and overcome resistance mechanisms. The discovery of this dual mechanism highlights the potential for serendipitous multi-targeting in covalent kinase inhibitor development, though careful assessment of therapeutic windows remains essential.

Technical Protocols and Methodological Considerations

Detailed Chemical Proteomics Protocol

The chemical proteomics workflow for identifying this compound targets involves several critical steps that require optimization for robust results [1]:

Probe Design and Synthesis: Derivatize this compound with a terminal alkyne handle at a position that does not interfere with its noncovalent interactions or warhead reactivity. Validate probe activity through cell viability assays and Western blotting of known targets (FGFR signaling pathways).

Cell Treatment and Lysis: Treat hepatocellular carcinoma cells (e.g., Hep3B, Huh7) with this compound probe (typically 1-10 µM) for 4-6 hours. Include control groups (DMSO vehicle) and competition groups (pre-treatment with native this compound). Harvest cells and lyse in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.4% NP-40) with protease and phosphatase inhibitors.

Click Chemistry Conjugation: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) by incubating cell lysates with biotin-azide (50 µM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), CuSO₄ (1 mM), and sodium ascorbate (10 mM) for 1-2 hours at room temperature.

Streptavidin Enrichment: Incubate conjugated lysates with streptavidin-agarose beads overnight at 4°C. Wash beads extensively with SDS-PAGE buffer (e.g., 1% SDS in PBS) followed by urea buffer (e.g., 2 M urea in PBS) to remove nonspecific binders.

Sample Preparation for MS: On-bead digest with trypsin (2 µg/mL) overnight at 37°C. Acidify peptides and desalt using C18 stage tips before LC-MS/MS analysis.

LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry (e.g., Q-Exactive Orbitrap) with data-dependent acquisition. Identify proteins using database search algorithms (e.g., MaxQuant, Proteome Discoverer) against human proteome databases.

Target Validation Approaches

Confirmatory experiments are essential to validate AMPKα1 as a direct this compound target [1]:

Competitive ABPP: Demonstrate concentration-dependent competition between native this compound and the this compound probe for AMPKα1 labeling. Include various this compound concentrations (0.1-10 µM) in pretreatment conditions before adding the probe.

Site-Directed Mutagenesis: Generate AMPKα1 cysteine-to-serine mutants (particularly C185S) and demonstrate loss of this compound binding in overexpression systems. Use Western blotting with anti-AMPKα1 antibodies to confirm expression and click chemistry with rhodamine-azide to visualize labeling.

Functional Assays: Assess AMPKα1 activation through Western blotting for phospho-Thr172 and downstream substrates (e.g., ACC phosphorylation). Measure autophagy markers (LC3-I/II conversion, p62 degradation) to confirm functional consequences.

Cellular Phenotyping: Evaluate metabolic effects using Seahorse assays, glucose uptake measurements, and autophagic flux assays with bafilomycin A1 treatment and LC3 tracking.

The AMPK signaling pathway diagram below illustrates the key components and regulatory relationships in this complex network:

Figure 2: AMPK signaling pathway and this compound interaction point

Conclusion and Future Perspectives

The discovery of AMPKα1 as a novel this compound target exemplifies the complex polypharmacology of covalent kinase inhibitors and highlights the importance of comprehensive target profiling in drug development. The integrative multi-omics approach employed in this research provides a robust framework for elucidating the complete target spectrum and mechanisms of action for covalent inhibitors, addressing critical challenges in specificity assessment and off-target characterization [1].

From a therapeutic perspective, the dual targeting of FGFR signaling and AMPK-mediated autophagy presents both opportunities and challenges. While concomitant AMPK activation may enhance anti-tumor efficacy in hepatocellular carcinoma, it also raises questions about potential metabolic consequences in normal tissues. Future efforts should focus on structure-activity relationship studies to determine whether FGFR inhibition and AMPKα1 binding can be disentangled, potentially leading to more selective therapeutics or optimized multi-target agents. Additionally, the methodological advances in chemical proteomics and multi-omics integration establish a valuable precedent for systematic covalent inhibitor evaluation, contributing to improved safety profiles and clinical success rates for this promising class of targeted therapeutics.

Table 3: Key Quantitative Findings from this compound AMPKα1 Binding Studies

| Parameter | Value/Result | Experimental Method | Significance |

|---|---|---|---|

| Binding Site | Cys185 | Chemoproteomic mapping | Direct covalent modification site |

| Functional Outcome | AMPKα1 activation | Phospho-T172 blotting, autophagy assays | Induces pro-autophagy signaling |

| Proteomic Coverage | 422 potential targets | LC-MS/MS after ABPP | Demonstrates polypharmacology |

| Cellular Phenotype | Autophagy induction | LC3-I/II conversion, p62 degradation | Contributes to anti-tumor effects |

References

- 1. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 2. Functional Domains of the α1 Catalytic Subunit of the AMP ... [sciencedirect.com]

- 3. AMPK Signaling [cellsignal.com]

- 4. AMPK Signaling Pathway [creative-diagnostics.com]

- 5. The AMPKα1 pathway positively regulates the developmental ... [pmc.ncbi.nlm.nih.gov]

Molecular Targets and Autophagy Mechanisms

FIIN-2's induction of autophagy involves engagement with both its intended (on-target) and additional (off-target) protein targets, activating distinct molecular pathways.

| Target/Molecule | Interaction Type | Functional Consequence in Autophagy |

|---|---|---|

| FGFR1-4 (Primary on-target) [1] [2] | Irreversible covalent inhibition | Inhibits downstream PI3K/AKT and MAPK signaling, leading to mTOR suppression and autophagy initiation [2]. |

| AMPKα1 (Novel off-target) [1] | Irreversible covalent binding at Cys185 | Directly activates AMPK, a key autophagy initiator, independent of FGFR inhibition [1]. |

| ULK1 (Downstream effector) [3] | Phosphorylation (Ser555) | Key downstream kinase in both AMPK and mTOR pathways; its phosphorylation initiates autophagosome formation [3]. |

Key Experimental Findings in Cancer Models

Research across different cancer cell types demonstrates the consistent role of this compound-induced autophagy, which can be either a protective mechanism for cancer cells or a contributor to cell death.

| Cancer Model | Observed Effect of this compound | Impact of Autophagy Inhibition |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | Induced autophagy via direct covalent binding to and activation of AMPKα1 [1]. | Information not specified in search results. |

| Lung Adenocarcinoma (LUAD) | Induced protective autophagy via mTOR inhibition and activation of the class III PI3K complex [2]. | Potentiated this compound's cytotoxicity, enhancing apoptosis and anti-tumor efficacy [2]. |

| Breast Cancer (BCa) | FGFR2 signaling induced AMPKα/ULK1-dependent autophagy, contributing to reduced response to anti-estrogen therapy [3]. | Information not specified in search results. |

Signaling Pathway Diagram

The following diagram synthesizes the core signaling pathways through which this compound activates autophagy, based on the findings from the cited studies.

This compound triggers autophagy by inhibiting the FGFR/mTOR axis and directly activating AMPKα1, both converging on ULK1.

Core Experimental Protocols

The following methodologies are central to investigating this compound's mechanisms of action.

Design and Use of a this compound Chemical Probe (FP)

- Probe Synthesis: An alkyne-tagged functional chemical probe (FP) is synthesized by adding a terminal alkyne group to the this compound molecule. This tag does not significantly alter its biological activity [1].

- Validation: The probe's activity is confirmed through cell viability assays and immunoblotting to verify that it inhibits FGFR signaling and downstream pathways (p-MAPK, p-AKT) similarly to the parent this compound compound [1].

- Target Visualization & Pull-down: Live cells are treated with the FP probe. Covalently bound target proteins are then conjugated to rhodamine-azide (for visualization) or biotin-azide (for enrichment) via a copper-catalyzed "click chemistry" reaction [1].

Multi-Omics Target Identification

- Competitive Chemoproteomics: Cells are pre-treated with DMSO or unmodified this compound, followed by the FP probe. The labeled proteins are enriched with streptavidin beads and identified via LC-MS/MS [1].

- Data Analysis: Proteins with significantly higher abundance in the FP-only group (compared to both DMSO and this compound+FP groups) are identified as specific targets of this compound [1].

- Integration with Other Omics: Phosphoproteomic, transcriptomic, and proteomic analyses of this compound-treated cells are performed to map the global changes in signaling, gene expression, and protein levels, providing a systems-level view of its mechanism [1].

Monitoring and Validating Autophagy

- Western Blot Analysis: Key autophagy markers are monitored [2] [3]:

- LC3-II: An increase in the lipidated form (LC3-II) indicates autophagosome formation.

- p62/SQSTM1: A decrease in total p62 levels suggests increased autophagic degradation (flux).

- Pharmacological Inhibition: Co-treatment with autophagy inhibitors like Chloroquine (CQ) or 3-MA is used to block autophagy. An enhancement of this compound's cytotoxic effect indicates the presence of protective autophagy [2].

- Functional Assays: The biological consequence of autophagy is assessed using cell viability assays (e.g., CCK-8), colony formation assays, and 3D cell growth in Matrigel [2] [3].

Research Implications and Future Directions

The discovery of this compound's off-target engagement with AMPKα1 reveals a more complex pharmacological profile than originally designed [1]. Furthermore, the role of this compound-induced autophagy appears to be context-dependent—it can be a protective, resistance mechanism in some cancers (like LUAD and Breast Cancer) [2] [3], but may also contribute to the anti-tumor activity in others [1].

This underscores a critical consideration for drug development: combining irreversible kinase inhibitors like this compound with autophagy inhibitors could be a potent strategy to overcome drug resistance in specific cancer types [2].

References

Mechanism of Action: How FIIN-2 Targets the BAG2/CHIP Axis

The 2025 study uncovered a novel signaling pathway through which FIIN-2 exerts its anti-cancer effects in gastric cancer [1]. The diagram below illustrates this pathway and the role of this compound.

As the diagram shows, this compound promotes apoptosis by disrupting the BAG2/CHIP interaction. This, in turn, prevents the stabilization of HSP70 and allows for the normal formation of the apoptosome [1].

Quantitative Data on this compound

The following table provides key quantitative data from the search results regarding this compound's activity.

| Parameter | Value / Result | Context / Assay |

|---|---|---|

| IC₅₀ for FGFR1 | 3.1 nM [2] | Enzyme inhibition |

| IC₅₀ for FGFR2 | 4.3 nM [2] | Enzyme inhibition |

| IC₅₀ for FGFR3 | 27 nM [2] | Enzyme inhibition |

| IC₅₀ for FGFR4 | 45 nM [2] | Enzyme inhibition |

| EC₅₀ (Cell Proliferation) | 1-93 nM [2] | Range in BaF3 cells harboring wild-type FGFR1-4 |

| Effect on Gastric Cancer | Effectively halts malignant development [1] | In vitro and in vivo models via BAG2/CHIP inhibition |

| Effect on LUAD | Inhibits proliferation, migration; induces apoptosis [3] | In A549 and A549/DDP (cisplatin-resistant) cell lines |

| Induced Protective Autophagy | Yes (in LUAD) [3] | Combination with autophagy inhibitors enhanced cytotoxicity |

Experimental Considerations

For researchers aiming to study this compound, especially in its new role as a BAG2 complex inhibitor, here are key methodological insights:

- Key Workflow: The discovery of this compound's effect on the BAG2/CHIP axis involved a combination of CRISPR/Cas9-mediated gene knockout, co-immunoprecipitation (Co-IP), and ubiquitination assays to validate the mechanistic pathway [1].

- Multi-Omics Profiling: A 2025 study used an alkyne-tagged this compound probe (FP) for chemical proteomics (pull-down assays + LC-MS/MS) to identify both on- and off-targets. This approach identified AMPKα1 as another novel covalent target of this compound (binding at Cys185), which induces autophagy in hepatocellular carcinoma cells [4].

- Cellular Activity Validation: Standard assays to confirm this compound's biological activity include:

- Cell viability assays (e.g., CCK-8) to establish dose-response curves [3].

- Western blotting to confirm inhibition of the intended signaling pathways (e.g., reduced levels of p-FGFR, p-FRS2, p-ERK, and p-AKT) [4] [3].

- Colony formation and migration assays (e.g., wound healing, Transwell) to assess anti-tumor efficacy [3].

- In Vivo Administration: For animal studies, this compound can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].

Future Research Directions

The discovery of this compound's interaction with the BAG2/CHIP axis opens several promising research avenues:

- Therapeutic Potential Beyond FGFRs: this compound could be repurposed for cancers with high BAG2 expression and dysfunctional apoptosis, even those without FGFR alterations [1].

- Combination Therapy: Evidence suggests that combining this compound with autophagy inhibitors (like chloroquine) can potentiate its cytotoxic effects in lung adenocarcinoma, overcoming drug resistance [3].

- Optimizing Selectivity: The multi-omics data on this compound's off-target profile (e.g., engagement with AMPKα1) provides a roadmap for medicinal chemistry efforts to design next-generation inhibitors with improved specificity [4].

References

- 1. Frontiers | Targeting the BAG /CHIP axis promotes gastric cancer... 2 [frontiersin.org]

- 2. This compound | FGFR Inhibitor [medchemexpress.com]

- 3. of autophagy potentiates the cytotoxicity of the irreversible... Inhibition [nature.com]

- 4. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

Structural Mechanism and Binding

The DFG-out conformation is an inactive state where the Asp-Phe-Gly motif flips, opening an allosteric pocket adjacent to the ATP-binding site [1] [2]. FIIN-2 exploits this unique state.

- Unexpected DFG-out Binding: this compound was co-crystallized with the FGFR4 kinase domain, revealing it binds the DFG-out conformation [3] [4]. This is unusual because this compound lacks the functional group typically required to occupy the pocket vacated by the flipped DFG motif [3].

- Role of the Covalent Bond: The covalent bond formed between this compound's acrylamide warhead and a conserved cysteine (e.g., Cys477 in FGFR4) in the glycine-rich loop (P-loop) is crucial. This bond helps pull the P-loop and facilitates stabilization of the DFG-out conformation [3] [5].

- Avoiding Gatekeeper Mutations: Gatekeeper mutations increase residue size to sterically hinder inhibitor binding. In the DFG-out mode, coupled with this compound's internal flexibility, the inhibitor repositions to avoid clashes with bulkier gatekeeper residues (e.g., V550L/M), retaining potency [3] [4].

The diagram below illustrates this conformational change and this compound's binding mechanism.

Experimental Evidence and Protocols

The key evidence for this compound's mechanism comes from structural biology and cell-based viability assays.

1. X-ray Crystallography This method provided direct visualization of this compound in the DFG-out conformation.

- Protein Preparation: The kinase domain of human FGFR4 (FGFR4K) was expressed and purified. Crystals were obtained of the protein alone, in complex with ponatinib (a known type-II inhibitor), and in complex with this compound, including a V550L gatekeeper mutant [3].

- Data Collection & Structure Determination: X-ray diffraction data were collected. The structures were solved, revealing the DFG-out conformation in the this compound complexes. The electron density clearly showed the covalent bond between this compound's acrylamide and the P-loop cysteine (Cys477) [3] [4].

2. Cell Proliferation Assays (EC50 Determination) These assays validated this compound's functional activity against gatekeeper mutations.

- Cell Lines: Used Ba/F3 cells engineered to depend on wild-type (WT) or gatekeeper mutant (e.g., FGFR2 V564M) FGFRs for survival. Also used various cancer cell lines (e.g., NCI-H2077, NCI-H1581) [4] [6].

- Protocol:

- Plate cells in 96-well plates.

- Treat with a dose range of this compound (typically 1-2 days after plating).

- Incubate for 96 hours.

- Assess cell viability using Cell-Titer-Glo reagent (luminescence-based measurement of ATP).

- Calculate EC50 values (concentration that inhibits 50% of cell proliferation) using software like GraphPad Prism [6].

The table below summarizes key experimental findings from the literature.

| Experiment Type | System | Key Finding | Citation |

|---|---|---|---|

| X-ray Crystallography | FGFR4 kinase domain + this compound | Structure shows covalent bond to Cys477 and DFG-out conformation. | [3] [4] |

| Cell Proliferation Assay | Ba/F3 cells (FGFR2 V564M gatekeeper mutant) | This compound inhibits proliferation with an EC50 of 58 nM. | [4] |

| Cell Proliferation Assay | Broad cancer cell line panel | This compound shows nanomolar EC50s across lines dependent on FGFR1-4, including those with gatekeeper mutations. | [6] |

Therapeutic Implications and Broader Effects

This compound's mechanism translates directly into significant therapeutic advantages and has revealed additional complex biological effects.

- Overcoming Clinical Resistance: Gatekeeper mutations are a common resistance mechanism to first-generation ATP-competitive kinase inhibitors. This compound provides a blueprint for designing next-generation inhibitors that can overcome this resistance in FGFR-driven cancers [4] [7].

- Induction of Protective Autophagy: In lung adenocarcinoma (LUAD) cells, this compound inhibits the mTOR pathway and induces protective autophagy. Combining this compound with autophagy inhibitors (like chloroquine) significantly enhances its cytotoxic effect, suggesting a potential combination therapy strategy [8].

- Novel Off-Target Engagement: A 2025 chemoproteomic study identified AMPKα1 as a novel off-target of this compound. Binding to Cys185 on AMPKα1 activates it and contributes to autophagy induction, revealing a more complex network of action for this compound in hepatocellular carcinoma (HCC) cells [5].

Conclusion

This compound serves as a paradigm for structure-based drug design. Its unexpected DFG-out binding mode, enabled by a strategic covalent anchor, provides a powerful workaround for gatekeeper mutations. While its primary action is through potent FGFR inhibition, recent research highlights broader effects like autophagy modulation and off-target engagement, which are crucial for fully understanding its cellular mechanism and therapeutic potential.

References

- 1. Conformational Analysis of the DFG-Out Kinase Motif and ... [pmc.ncbi.nlm.nih.gov]

- 2. DFGmodel: Predicting Protein Kinase Structures in Inactive ... [pmc.ncbi.nlm.nih.gov]

- 3. DFG-out Mode of Inhibition by an Irreversible Type-1 ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]

- 5. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Development of covalent inhibitors that can ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of autophagy potentiates the cytotoxicity of ... [nature.com]

Comprehensive Application Notes and Protocols for FIIN-2 in Cancer Cell Line Assays

Introduction to FIIN-2 Properties and Mechanism of Action

This compound represents a next-generation irreversible covalent pan-FGFR inhibitor that targets all four FGFR subtypes (FGFR1-4) with high affinity. As a covalent inhibitor, this compound contains a reactive acrylamide warhead that forms a direct covalent bond with a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of the FGFR kinase domain, resulting in sustained target inhibition that persists even after drug removal [1]. This covalent binding mode enables this compound to overcome gatekeeper mutations that often confer resistance to conventional ATP-competitive inhibitors, making it particularly valuable for studying resistant cancer models [1]. This compound exhibits a unique "DFG-out" binding conformation that avoids steric clashes with gatekeeper residues, further enhancing its ability to inhibit resistant FGFR variants [1]. Beyond its primary FGFR targets, recent chemoproteomic profiling has identified AMPKα1 as a novel off-target of this compound, with Cys185 validated as the covalent binding site, revealing additional mechanisms through which this compound influences cancer cell signaling [1].

Table 1: Key Characteristics of this compound

| Property | Description | Functional Significance |

|---|---|---|

| Target Profile | Pan-FGFR (FGFR1-4) inhibitor | Broad-spectrum activity against all FGFR subtypes |

| Binding Mode | Irreversible covalent | Sustained target engagement despite drug clearance |

| Primary Molecular Target | FGFR kinase domain | Inhibits kinase activity and downstream signaling |

| Covalent Binding Site | Cys477 (FGFR4) in P-loop | Prevents ATP binding and kinase activation |

| Secondary Targets | AMPKα1 (Cys185), EGFR, SRC | Contributes to overall efficacy and potential off-effects |

| Conformation | DFG-out | Avoids gatekeeper mutation-mediated resistance |

Cell Line Models and Culture Conditions

Appropriate Cancer Cell Lines

This compound has demonstrated efficacy across diverse cancer cell lines, particularly those with FGFR pathway dependencies. For hepatocellular carcinoma (HCC) models, Hep3B and Huh7 cells are widely used, with Hep3B being particularly valuable for chemoproteomic studies to identify on-target and off-target engagements [1]. In lung adenocarcinoma (LUAD), A549 cells and their cisplatin-resistant counterpart A549/DDP provide valuable models for studying this compound activity in resistant settings [2]. For prostate cancer research, LNCaP, VCaP, and CWR-R1 cell lines represent the clinical progression from androgen-sensitive to castration-resistant disease, with CWR-R1 being particularly dependent on FGFR signaling to bypass androgen receptor blockade [3]. Gastric cancer models including NCI-N87, HGC-27, MKN-45, AGS, and SNU-216 have shown sensitivity to this compound treatment, with response correlated to BAG2 expression status [4].

Cell Culture Protocols

Standard culture conditions should be maintained for optimal assay performance. Most cell lines thrive in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂ [3] [4] [2]. Regular monitoring for mycoplasma contamination and authentication via short tandem repeat profiling is essential for maintaining line integrity [3] [4]. For 3D culture systems, cells are typically embedded in Matrigel or collagen type I hydrogels to promote formation of organotypic structures that better mimic in vivo tumor architecture [3].

Table 2: Cancer Cell Lines for this compound Testing

| Cell Line | Cancer Type | Key Characteristics | Culture Medium | This compound Application |

|---|---|---|---|---|

| Hep3B | Hepatocellular Carcinoma | FGFR4 overexpression; FGF19 amplification | DMEM + 10% FBS | Chemoproteomic profiling; Target identification |

| Huh7 | Hepatocellular Carcinoma | FGFR pathway activation | DMEM + 10% FBS | Proliferation & signaling inhibition studies |

| A549 | Lung Adenocarcinoma | Wild-type EGFR; KRAS mutation | RPMI-1640 + 10% FBS | Cytotoxicity; Autophagy induction studies |

| A549/DDP | Lung Adenocarcinoma | Cisplatin-resistant variant | RPMI-1640 + 10% FBS | Overcoming chemoresistance; Combination therapy |

| LNCaP | Prostate Cancer | Androgen-sensitive; FGFR-driven progression | RPMI-1640 + 10% FBS | Androgen-independent growth inhibition |

| VCaP | Prostate Cancer | AR-dependent; FGFR signaling | DMEM + 10% FBS | AR bypass signaling inhibition |

| CWR-R1 | Prostate Cancer | Androgen-independent; CAF-dependent | DMEM + 10% FBS | Co-culture models with CAFs |

| NCI-N87 | Gastric Cancer | BAG2/HSP70 pathway expression | RPMI-1640 + 10% FBS | Apoptosis induction studies |

| HGC-27 | Gastric Cancer | Metastatic potential | DMEM + 10% FBS | Migration & invasion assays |

Cell Viability and Proliferation Assays

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for quantifying this compound cytotoxicity across cancer cell lines. The protocol begins with seeding cells in 96-well plates at optimized densities (typically 3,000-5,000 cells/well for most lines) and allowing them to adhere overnight [2]. This compound is then administered in a dose-dependent manner (common range: 0.1-10 µM) with DMSO serving as vehicle control. After 72 hours of treatment, 10 µL of CCK-8 solution is added to each well followed by incubation for 1-4 hours at 37°C. Absorbance is measured at 450 nm using a microplate reader, and viability is calculated as percentage relative to vehicle-treated controls. Dose-response curves should be generated to determine IC₅₀ values using appropriate software (GraphPad Prism, R). This assay has demonstrated that this compound significantly suppresses cell proliferation in A549 and A549/DDP cells with IC₅₀ values in the low micromolar range [2].

Colony Formation Assay

The clonogenic assay evaluates long-term this compound effects on cancer cell reproductive viability. Cells are seeded at low densities (500-1000 cells/well in 6-well plates) and treated with this compound for 10-14 days, allowing formation of distinct colonies [2]. The medium containing this compound should be refreshed every 3-4 days to maintain consistent drug exposure. After the incubation period, cells are fixed with methanol and stained with crystal violet (0.5% w/v), and colonies containing >50 cells are counted manually or using automated colony counting software. This assay has shown that this compound treatment results in dose-dependent reduction in both colony number and size across multiple cancer types, confirming its potent anti-proliferative effects [1] [2].

Molecular Mechanism and Signaling Analysis

Western Blotting for Signaling Pathways

Western blot analysis is essential for verifying this compound target engagement and downstream pathway modulation. Cells are treated with this compound for predetermined timepoints (typically 2-24 hours), followed by lysis using RIPA buffer supplemented with protease and phosphatase inhibitors. After quantifying protein concentration (BCA assay), equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% BSA or non-fat milk before incubation with primary antibodies overnight at 4°C [2]. Key antibodies for assessing this compound activity include:

- FGFR pathway: p-FGFR, total FGFR, p-FRS2α, FRS2

- Downstream effectors: p-ERK1/2, total ERK1/2, p-AKT, total AKT

- Apoptosis markers: Cleaved caspase-3, Bcl-2, Bax

- Autophagy markers: LC3-I/II, p62, Beclin-1

- mTOR pathway: p-mTOR, total mTOR

Incubation with appropriate HRP-conjugated secondary antibodies is followed by detection using enhanced chemiluminescence. Densitometric analysis should be performed to quantify band intensities, with GAPDH or β-actin serving as loading controls. Studies have confirmed that this compound inhibits phosphorylation of FGFR and its key downstream effectors FRS2α, ERK1/2, and AKT in a concentration-dependent manner [2].

Apoptosis Analysis

This compound induces mitochondria-mediated apoptosis in sensitive cancer cells, which can be quantified using multiple complementary approaches. For TUNEL assay, cells are grown on chamber slides, treated with this compound for 24-48 hours, then fixed and labeled using the TUNEL reaction mixture according to manufacturer protocols [2]. Apoptotic nuclei are visualized by fluorescence microscopy and quantified as percentage of total cells. For caspase activity assessment, Western blot analysis of cleaved caspase-3 provides direct evidence of apoptosis execution, while flow cytometric analysis of Annexin V/propidium iodide staining enables quantification of early and late apoptotic populations. These assays have demonstrated that this compound significantly increases apoptosis in A549 and A549/DDP cells, with more pronounced effects observed in combination with autophagy inhibitors [2].

Autophagy Flux Monitoring

This compound induces protective autophagy in cancer cells through inhibition of mTOR signaling, which can be assessed by monitoring key autophagy markers. Western blot analysis of LC3 conversion (LC3-I to LC3-II) and p62 degradation provides quantitative measures of autophagy induction [2]. For more dynamic assessment, GFP-LC3 puncta formation can be visualized by fluorescence microscopy in cells transfected with GFP-LC3 plasmid prior to this compound treatment. The number of GFP-LC3 puncta per cell increases with autophagy induction. To confirm complete autophagy flux, combination treatments with lysosome inhibitors such as chloroquine (CQ, 20 µM) or bafilomycin A1 are recommended, which should result in further accumulation of LC3-II compared to this compound treatment alone. Research has shown that this compound increases autophagy flux in LUAD cells by inhibiting mTOR and activating the class III PI3K complex pathway [2].

The following diagram illustrates the key signaling pathways affected by this compound treatment in cancer cells:

Advanced Experimental Models

3D Culture and Co-culture Systems

Three-dimensional organotypic cultures provide physiologically relevant models for evaluating this compound efficacy, particularly for assessing tumor-stroma interactions. For prostate cancer models, CWR-R1, VCaP, or LNCaP cells are co-cultured with cancer-associated fibroblasts (CAFs) in Matrigel/collagen I hydrogels to mimic the tumor microenvironment [3]. Cells are typically seeded in 96-well plates with appropriate ECM components and allowed to form organotypic structures over 5-7 days before this compound treatment. Drug response is assessed through confocal microscopy imaging of fluorescently labeled cells, with automated image analysis quantifying changes in cancer cell cluster size and proliferation markers (Ki67). These models have demonstrated that CAFs exert a protective effect on cancer cells, reducing this compound efficacy compared to monoculture systems [3].

Chemoproteomic Profiling

Activity-based protein profiling (ABPP) using an alkyne-tagged this compound probe enables comprehensive identification of on-target and off-target engagements [1]. The this compound probe (FP) is synthesized by appending a terminal alkyne group to the parent compound, which maintains biological activity similar to native this compound. For profiling experiments, cells are treated with FP, followed by lysis and conjugation of labeled proteins to biotin-azide via click chemistry. Captured proteins are identified through LC-MS/MS analysis, with competitive experiments (pre-treatment with native this compound) used to distinguish specific targets. This approach has identified 422 potential this compound targets in Hep3B cells, including both known kinases (FGFR2, FGFR4, EGFR, SRC) and novel targets like AMPKα1 [1].

Data Analysis and Interpretation Guidelines

Statistical Analysis and Reproducibility

All experiments should include appropriate biological and technical replicates (minimum n=3) to ensure statistical power. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with significance determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple groups). Statistical significance is generally accepted at p < 0.05. For animal studies, sample size calculations should be performed a priori to ensure adequate power. Researchers should explicitly state the statistical tests used, exact n values for each experiment, and how reproducibility was confirmed across repeated experiments.

Experimental Design Considerations

When designing this compound studies, several factors require special consideration. Lot-to-lot variability in Matrigel or other ECM components can significantly impact 3D culture results, so single large batches should be used within a study. For combination therapy experiments, sequencing and timing of drug administration should be optimized based on mechanism - autophagy inhibitors like chloroquine typically follow this compound pretreatment to effectively block the protective autophagy response [2]. Cell line authentication and regular mycoplasma testing are essential, particularly for long-term studies. When working with covalent inhibitors like this compound, appropriate washout experiments can confirm irreversible target engagement compared to reversible inhibitors.

The following workflow diagram summarizes the key experimental approaches for evaluating this compound activity:

Troubleshooting and Optimization Guidelines

Several technical challenges may arise when working with this compound in cancer cell assays. Solvent compatibility is crucial - this compound is typically dissolved in DMSO, with final concentrations not exceeding 0.1% to avoid cellular toxicity. For 3D culture systems, drug penetration can be limited, so confirmation of adequate distribution through the matrix is recommended using fluorescent analogs. Autophagy inhibition experiments require careful timing, with chloroquine (20 µM) or 3-MA (5 mM) typically administered 2-4 hours after this compound treatment to effectively block the protective response [2]. In co-culture systems, cell-specific markers should be used to distinguish cancer cell responses from stromal components, as CAFs can exhibit differential sensitivity to this compound [3].

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-cancer activity of this compound across diverse experimental systems. The covalent nature of this compound engagement with FGFRs and recently identified off-targets like AMPKα1 provides a complex mechanistic profile that requires multi-faceted experimental approaches [1]. The consistent demonstration that autophagy inhibitors potentiate this compound cytotoxicity across multiple cancer types suggests promising combination strategies for clinical development [2]. Furthermore, the development of physiologically relevant 3D co-culture models enables more predictive assessment of this compound efficacy in tumor microenvironment contexts where stromal elements modulate drug response [3]. Following these standardized protocols will enhance reproducibility and enable more direct comparison of this compound effects across different cancer models and research laboratories.

References

- 1. Integrative Multi‐Omics Approaches Reveal Selectivity ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of autophagy potentiates the cytotoxicity of ... [nature.com]

- 3. Targeting the cancer cells and cancer‐associated ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the BAG2/CHIP axis promotes gastric cancer ... [frontiersin.org]

Comprehensive Application Notes and Protocols for FIIN-2 Proliferation Assays in Cancer Research

Introduction to FIIN-2 and Its Therapeutic Relevance

This compound represents a second-generation, covalent fibroblast growth factor receptor (FGFR) inhibitor that specifically targets the kinase domain of FGFRs through irreversible binding. This compound has shown particular promise in addressing castration-resistant prostate cancer (CRPC), where FGFR signaling bypass emerges as a key resistance mechanism to androgen receptor blockade. Unlike first-generation FGFR inhibitors that often face limitations due to gatekeeper mutations in FGFRs, this compound's covalent binding mechanism enables it to overcome this resistance, making it a valuable tool compound and potential therapeutic agent in advanced cancer models, especially in prostate cancer contexts where traditional androgen pathway inhibitors have failed.

The therapeutic rationale for this compound stems from the well-established role of FGFR signaling in cancer progression, where it activates critical downstream cascades including ERK1/2, PI3K/AKT, and PLCγ/MAPK pathways that drive proliferation, survival, and metastasis. Research has demonstrated that this compound exhibits enhanced efficacy in FGFR-dependent cancer models compared to its predecessors, with particular potency observed in prostate cancer cell lines including LNCaP, VCaP, and CWR-R1. However, its effectiveness is significantly influenced by the tumor microenvironment, as cancer-associated fibroblasts (CAFs) can exert protective effects on cancer cells, reducing this compound efficacy in more physiologically relevant co-culture systems [1].

Fundamental Principles of Proliferation Assays with this compound

Key Mechanistic and Theoretical Considerations

Proliferation assays with this compound operate on the principle of quantifying DNA synthesis and cell division rates in the presence of this specific FGFR inhibitor. The core mechanism involves this compound's covalent interaction with the kinase domain of FGFRs, which leads to irreversible inhibition of receptor activity and subsequent disruption of downstream signaling cascades. This inhibition ultimately results in reduced cellular proliferation through cell cycle arrest and induction of apoptosis in FGFR-dependent cancer cells. The theoretical foundation rests on measuring the compound's ability to suppress the FGFR-FRS2α-ERK signaling axis, which is crucial for cell cycle progression and growth in many cancer types.

The molecular consequences of this compound treatment include decreased phosphorylation of FRS2α and ERK1/2, followed by activation of executioner caspases (particularly caspase-3) that trigger apoptotic pathways. Additionally, this compound treatment leads to reduced expression of Ki67, a well-established proliferation marker, indicating successful suppression of cell division. It is important to note that the assay context significantly influences results, as traditional 2D monocultures often show higher sensitivity to this compound compared to more physiologically relevant 3D co-culture systems where cancer cell-CAF interactions can mediate resistance through para-crine signaling mechanisms and physical contacts that maintain survival pathways despite FGFR inhibition [1].

Comparison of Experimental Model Systems

The choice of experimental model system critically influences the outcomes and interpretation of this compound proliferation assays, with each approach offering distinct advantages and limitations:

2D Monoculture Systems: These traditional models involve growing cancer cells on plastic surfaces in a monolayer format. They provide excellent reproducibility, straightforward quantification, and well-established protocols. However, they lack the physiological complexity of tumor microenvironments and often overestimate drug efficacy due to absence of protective stromal interactions.

3D Mono-culture Systems: Cancer cells are embedded in extracellular matrix (ECM) preparations such as Matrigel or collagen type I, allowing formation of organotypic structures that better mimic in vivo tumor architecture. These systems restore important cell-ECM interactions and more accurately represent the spatial organization of cancer cells, yielding more clinically relevant drug response data.

3D Co-culture Systems: These incorporate cancer-associated fibroblasts (CAFs) together with cancer cells in ECM hydrogels, creating the most physiologically relevant models that capture critical tumor-stroma interactions. Research has demonstrated that CAFs exert a protective effect on cancer cells, reducing this compound efficacy compared to mono-cultures. These systems are essential for evaluating how stromal components influence drug response and resistance mechanisms [1].

Experimental Protocols and Methodologies

Cell Culture and Reagent Preparation

Cell Lines and Culture Conditions:

- Prostate cancer cell lines: LNCaP (androgen-sensitive), VCaP (AR-dependent), CWR-R1 (androgen-independent)

- CAF lines: Immortalized PF179T CAFs isolated from prostate cancer biopsies

- Culture media: LNCaP in RPMI with 10% FBS; other lines in DMEM with 10% FBS

- Maintenance conditions: 37°C with 5% CO₂, regular mycoplasma testing recommended [1]

This compound Preparation:

- Prepare a 10 mM stock solution in DMSO, aliquot, and store at -20°C

- Avoid repeated freeze-thaw cycles to maintain compound stability

- For working concentrations, dilute in appropriate culture media to achieve final concentrations typically ranging from 10 nM to 10 μM

- Maintain DMSO concentration below 0.1% in all treatments and include vehicle controls with equivalent DMSO concentration [1]

3D Co-culture Proliferation Assay with this compound

Table 1: Key Components for 3D Co-culture Assay

| Component | Specifications | Purpose |

|---|---|---|